molecular formula C18H18N8O2S B2379142 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034231-41-7

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2379142
CAS RN: 2034231-41-7
M. Wt: 410.46
InChI Key: DFNSRKXINZDIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N8O2S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the potential of compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide in antimicrobial applications. For instance, studies on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have shown significant antimicrobial activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Inhibition of Carbonic Anhydrase Isoforms

Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. These compounds exhibited potent activity, particularly against tumor-associated isoforms IX and XII, and showed effective cytotoxic activity against the human breast cancer cell line MCF-7, comparable to that of the clinically used drug doxorubicin (Ghorab et al., 2014).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds incorporating the thiadiazole moiety has revealed potential insecticidal applications. These compounds have been tested against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of similar chemical structures in developing new agents for pest control (Fadda et al., 2017).

Antiviral and Anticancer Activity

4-Chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides have shown moderate to fairly high anti-HIV activity and moderate anticancer activity. This indicates the potential of structurally similar compounds in antiviral and anticancer research (Brzozowski, 1998).

properties

IUPAC Name

4-pyrazol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O2S/c27-29(28,16-4-2-15(3-5-16)25-10-1-9-20-25)23-14-8-11-24(12-14)18-7-6-17-21-19-13-26(17)22-18/h1-7,9-10,13-14,23H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNSRKXINZDIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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